Cupric acetate monohydrate

Overview

Description

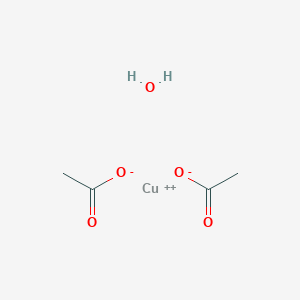

Cupric acetate monohydrate, also known as copper(II) acetate monohydrate, is a chemical compound with the formula Cu(C₂H₃O₂)₂·H₂O. It is a dark green crystalline solid that is odorless and soluble in water. This compound has been used since ancient times as a fungicide and green pigment. Today, it is widely used as a reagent in the synthesis of various inorganic and organic compounds .

Preparation Methods

Cupric acetate monohydrate can be synthesized through several methods:

-

Reaction with Acetic Acid: : One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]

-

Industrial Production: : Industrially, this compound can be prepared by crystallization from a solution obtained by mixing acetic acid, alkaline metal acetates, or ammonium with copper-containing spent solutions used in etching printed circuit boards .

Chemical Reactions Analysis

Cupric acetate monohydrate undergoes various types of chemical reactions:

-

Oxidation: : When heated, this compound decomposes to form copper(II) oxide, releasing acetic acid and water: [ \text{Cu(C}_2\text{H}_3\text{O}_2)_2 \cdot \text{H}_2\text{O} \rightarrow \text{CuO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]

-

Substitution: : this compound can react with other metal salts to form different metal acetates. For example, it can react with calcium acetate to form calcium acetate and copper(II) acetate .

-

Catalysis: : this compound is used as a catalyst in various organic reactions, including the Eglinton coupling and cyclopropanation reactions .

Scientific Research Applications

Cupric acetate monohydrate has a wide range of scientific research applications:

-

Chemistry: : It is used as a starting material in the synthesis of other copper compounds and as a catalyst in organic reactions .

-

Biology: : In biological research, this compound is used to study the effects of copper on various biological systems and processes .

-

Medicine: : It is used in the synthesis of copper-based drugs and in studies related to copper’s role in human health .

-

Industry: : this compound is used as a fungicide, insecticide, and in the dyeing of textiles. It is also used in the production of copper oxide nanoparticles and in the synthesis of films for solar cells .

Mechanism of Action

The mechanism by which cupric acetate monohydrate exerts its effects involves its role as a source of copper ions. Copper ions are essential for the functioning of many metalloenzymes, including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, zinc-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase . These enzymes are involved in various biochemical pathways, including oxidative stress response, neurotransmitter synthesis, and connective tissue formation.

Comparison with Similar Compounds

Cupric acetate monohydrate can be compared with other copper compounds such as:

-

Cupric Sulfate (CuSO₄): : Cupric sulfate is another widely used copper compound with applications in agriculture, medicine, and industry. Unlike this compound, cupric sulfate is commonly used as a pesticide and in electroplating .

-

Cupric Chloride (CuCl₂): : Cupric chloride is used in the production of other copper compounds and as a catalyst in organic reactions. It is also used in the textile industry for dyeing and printing .

-

Cupric Oxide (CuO): : Cupric oxide is used as a pigment, in the production of batteries, and as a catalyst in various chemical reactions .

This compound is unique in its ability to act as a catalyst in specific organic reactions and its historical significance as a pigment and fungicide.

Biological Activity

Cupric acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a copper(II) salt that has garnered attention for its diverse biological activities. This compound exhibits a range of properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects in various medical applications. This article reviews the biological activity of this compound based on recent studies and findings.

This compound is characterized by its monoclinic crystal structure and is known for its coordination chemistry. The presence of water molecules in its structure allows it to interact with various ligands, forming complexes that can influence its biological activity. The interactions between cupric acetate and biological molecules are crucial for understanding its mechanisms of action.

2.1 Overview

This compound has been studied for its antimicrobial properties against a variety of pathogens. Research indicates that it can inhibit the growth of both bacteria and fungi, making it a candidate for use in medical and agricultural applications.

2.2 Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of copper(II) complexes derived from cupric acetate against various strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results demonstrated significant inhibition zones, indicating effective antibacterial action, particularly with complexes involving ortho-substituted nitrogen ligands .

- Antifungal Activity : In another investigation, this compound was tested against Candida albicans. The compound exhibited notable antifungal activity, suggesting its potential as an antifungal agent in clinical settings .

| Pathogen | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | Antibacterial | 15 |

| Staphylococcus aureus | Antibacterial | 18 |

| Bacillus subtilis | Antibacterial | 16 |

| Candida albicans | Antifungal | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Cupric ions can catalyze the formation of reactive oxygen species, which can damage cellular components in pathogens, leading to cell death.

- Disruption of Membrane Integrity : Copper ions interact with microbial membranes, disrupting their integrity and leading to leakage of cellular contents.

- Interference with Enzymatic Functions : Copper can inhibit key enzymes involved in metabolic processes within bacteria and fungi, further contributing to its antimicrobial effects .

4. Toxicity and Safety Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its toxicity profile:

- Acute Toxicity : Exposure can lead to irritation of the skin, eyes, and respiratory tract. Prolonged exposure may result in central nervous system effects .

- Chronic Effects : Chronic exposure risks include potential organ damage, particularly affecting the liver and kidneys due to copper accumulation .

5. Future Directions in Research

Further research is warranted to explore the full potential of this compound in therapeutic applications. Areas for future investigation include:

- Formulation Development : Creating novel formulations that enhance the bioavailability and efficacy of cupric acetate in clinical settings.

- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antimicrobial actions could provide insights into developing new antimicrobial agents.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in treating infections caused by resistant strains of bacteria and fungi.

Properties

IUPAC Name |

copper;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFNSTOSIVLCJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CuO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209202 | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Merck Index] Blue-green odorless powder; [Alfa Aesar MSDS] | |

| Record name | Copper(II) acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6046-93-1, 66923-66-8 | |

| Record name | Cupric acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006046931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, copper(2+) salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper di(acetate) hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J9V52S86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.